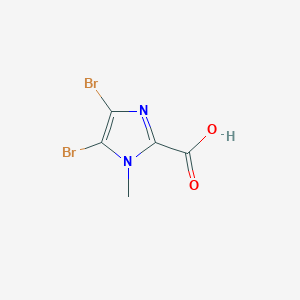

4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid

Description

Properties

IUPAC Name |

4,5-dibromo-1-methylimidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2O2/c1-9-3(7)2(6)8-4(9)5(10)11/h1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZLCCXVJIKZDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=C1C(=O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440104 | |

| Record name | 4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158585-80-9 | |

| Record name | 4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Mechanism

In a typical procedure, 1-methylimidazole is treated with bromine in acetic acid under controlled stoichiometry to favor dibromination. The reaction proceeds via electrophilic aromatic substitution, where bromine acts as both the electrophile and oxidizing agent. Sodium acetate serves as a buffer to mitigate HBr formation, while acetic acid solubilizes the reactants.

Example Protocol

-

Reactants : 1-methylimidazole (1.64 g, 19.97 mmol), bromine (9.6 g, 60.07 mmol), sodium acetate (25 g, 300 mmol), acetic acid (180 mL).

-

Procedure : Bromine is added dropwise to a chilled mixture of 1-methylimidazole and sodium acetate in acetic acid. The solution is stirred at room temperature for 2.5 h, followed by vacuum distillation to remove acetic acid. The residue is suspended in water, filtered, and dried to yield a mixture of mono-, di-, and tribrominated products.

Selective Reduction to 4,5-Dibromo-1-methyl-1H-imidazole

Partial reduction of the tribrominated intermediate using sodium sulfite selectively removes one bromine atom. Refluxing the tribromide with sodium sulfite in a water-acetic acid mixture (3:1) at 130°C for 60 h yields 4,5-dibromo-1-methyl-1H-imidazole as the major product (62% yield after purification).

Critical Parameters

-

Temperature : Prolonged heating at 130°C ensures complete reduction.

-

Solvent Composition : Aqueous acetic acid enhances solubility of intermediates.

-

Stoichiometry : Excess sodium sulfite (13 g, 103 mmol) drives the reduction to completion.

The introduction of a carboxylic acid group at the 2-position of the imidazole ring is achieved via reaction with carbon dioxide under superatmospheric conditions, as detailed in patent literature.

High-Pressure Carboxylation Methodology

The carboxylation reaction involves treating 4,5-dibromo-1-methyl-1H-imidazole with CO₂ in the presence of a base, typically potassium carbonate, at elevated temperatures and pressures.

Standardized Protocol

-

Reactants : 4,5-dibromo-1-methyl-1H-imidazole (1 mol), K₂CO₃ (3 mol), liquid CO₂ (1,000 mL).

-

Conditions : 200°C, 10 h, autogenous pressure (40–180 bar).

-

Workup : The crude product is suspended in water, acidified to pH 3–4 with HCl, and recrystallized to yield this compound.

Mechanistic Insights

The base deprotonates the imidazole at the 2-position, generating a nucleophilic site for CO₂ attack. The reaction proceeds via a carboxylation-deprotonation sequence, forming the carboxylic acid derivative.

Comparative Analysis of Synthetic Routes

The table below summarizes key reaction parameters and yields for the synthesis of this compound:

| Step | Conditions | Yield | Key Challenges |

|---|---|---|---|

| Bromination | Br₂, AcOH, NaOAc, 25°C, 2.5 h | 29–62% | Over-bromination; product separation |

| Reduction | Na₂SO₃, H₂O/AcOH, 130°C, 60 h | 62% | Incomplete reduction; side-product formation |

| Carboxylation | CO₂, K₂CO₃, 200°C, 10 h, 40–180 bar | 68–75% | High-pressure equipment requirements |

Structural Characterization and Purification

Spectroscopic Confirmation

-

¹H NMR : Absence of the C-2 proton and presence of methyl (-CH₃) and carboxylic (-COOH) groups confirm substitution patterns.

-

IR Spectroscopy : Stretching vibrations at 1,710 cm⁻¹ (C=O) and 3,200–2,500 cm⁻¹ (-COOH) validate the carboxylic acid functionality.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce carboxylated or hydroxylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid has been investigated for its potential biological activities. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties due to its ability to interact with biological targets such as enzymes or receptors. The bromine atoms enhance its reactivity, potentially leading to inhibition of specific pathways involved in disease processes.

Case Study: Development of Anticancer Agents

In a study focused on developing inhibitors for casein kinase δ/ε, this compound was identified as a promising candidate due to its structural features that allow for selective binding to target proteins involved in cancer progression. Further optimization of its derivatives could lead to effective therapeutic agents .

Organic Synthesis

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis, facilitating the construction of more complex molecules, including pharmaceuticals and agrochemicals. Its unique functional groups allow for diverse chemical transformations.

Table: Synthetic Routes Utilizing this compound

| Reaction Type | Example Reaction | Outcome |

|---|---|---|

| Bromination | Reaction with electrophiles | Formation of new carbon-bromine bonds |

| Coupling Reactions | Cross-coupling with aryl halides | Synthesis of biaryl compounds |

| Ligand Formation | Coordination with metal centers | Catalytic applications |

Material Science

Development of Novel Materials

In materials science, this compound is explored for its potential in creating advanced materials with specific electronic or optical properties. Its incorporation into polymer matrices can enhance durability and chemical resistance.

Case Study: Polymer Composites

Research indicates that incorporating this compound into polymer composites can improve thermal stability and mechanical properties, making it suitable for applications in coatings and electronics .

Catalysis

Role as a Ligand

The compound can act as a ligand in coordination chemistry and catalysis, improving reaction rates and selectivity in various organic transformations. Its ability to stabilize metal centers enhances catalytic efficiency.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms can enhance the compound’s binding affinity to its target, thereby increasing its potency.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, electronic, and functional differences between 4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid and analogous imidazole derivatives:

Structural and Electronic Analysis

- Substituent Effects: The bromine atoms in the target compound enhance electrophilic substitution reactivity compared to methyl or hydrogen substituents in analogs like 4,5-dimethyl derivatives. Bromine’s electron-withdrawing nature also increases the acidity of the carboxylic acid group . The carboxylic acid group at position 2 distinguishes it from thio/sulfonyl-substituted analogs (), enabling hydrogen bonding and salt formation, which are critical for solubility in polar solvents .

Reactivity and Functional Comparison

- Coordination Chemistry: Unlike imidazole-4,5-dicarboxylic acid derivatives (), which act as robust N,O-donors for metal coordination, the single carboxylic acid in the target compound limits its chelation capacity. However, it may still serve as a monodentate ligand . Thio/sulfonyl groups in ’s compounds enable redox activity (e.g., disulfide bond formation), a feature absent in the brominated target compound .

- Synthetic Utility: The bromine atoms in the target compound allow for further functionalization (e.g., Suzuki coupling), whereas methyl or ester groups in analogs () are less reactive . The discontinued commercial status of the target compound () contrasts with the novel sulfonyl/thio derivatives (), which are actively researched for bioactivity .

Physicochemical Properties

- Solubility: The carboxylic acid group improves aqueous solubility under basic conditions, whereas bromine and methyl groups enhance lipophilicity. This balance differs from purely non-polar derivatives like 4,5-Dibromo-1H-imidazole .

Biological Activity

4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid is a brominated derivative of imidazole, characterized by its unique structure that includes two bromine atoms and a carboxylic acid group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

- Molecular Formula : C5H4Br2N2O2

- Molecular Weight : 283.91 g/mol

- CAS Number : 158585-80-9

The presence of two bromine atoms at the 4 and 5 positions of the imidazole ring significantly influences the compound's reactivity and biological interactions.

This compound is believed to interact with various biological targets:

- Enzyme Inhibition : The compound is known to inhibit enzymes involved in protein and nucleic acid synthesis, which is crucial for cellular functions and replication.

- Antimicrobial Activity : Research indicates that imidazole derivatives can exhibit significant antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, although specific pathways remain to be fully elucidated .

Antimicrobial Activity

A study evaluating the antimicrobial effects of various imidazole derivatives, including this compound, found that it exhibited notable inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate that the compound possesses significant potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was observed to reduce cell viability in human breast cancer cells (MCF7) with an IC50 value of approximately 25 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 40 |

This anticancer activity is likely mediated through the induction of apoptosis and cell cycle arrest .

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the efficacy of various brominated imidazole derivatives against resistant strains of bacteria. The results highlighted that this compound showed superior activity compared to non-brominated analogs, suggesting that bromination enhances antimicrobial potency.

Case Study 2: Anticancer Mechanisms

In another investigation focusing on the mechanism of action against cancer cells, researchers utilized flow cytometry to analyze the apoptotic effects induced by the compound. The study revealed a significant increase in early apoptotic cells when treated with concentrations above the IC50 threshold.

Q & A

Basic Questions

Q. What are the common synthetic routes for 4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid?

- Methodological Answer : The compound can be synthesized via bromination of a precursor imidazole derivative. For example, substituting hydrogen atoms at positions 4 and 5 of 1-methyl-1H-imidazole-2-carboxylic acid using brominating agents (e.g., Br₂ in acetic acid or NBS in DMF). Reaction conditions typically involve reflux (80–100°C) under inert atmosphere, with monitoring via TLC or HPLC. Post-reaction purification employs recrystallization from polar aprotic solvents (e.g., DMF/acetic acid mixtures) .

Q. How is this compound purified after synthesis?

- Methodological Answer : Crude product purification often involves recrystallization. A 1:1 mixture of DMF and acetic acid is effective for removing unreacted starting materials and byproducts. For trace impurities, column chromatography with silica gel and a gradient eluent (e.g., ethyl acetate/hexane) is recommended. Final purity can be verified via melting point analysis and HPLC (>95% purity threshold) .

Q. What spectroscopic and analytical methods are used to characterize this compound?

- Methodological Answer :

- X-ray crystallography : Determines molecular geometry and confirms bromine substitution patterns .

- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks. The absence of signals at positions 4 and 5 confirms bromination .

- IR spectroscopy : Validates carboxylic acid (-COOH) and imidazole ring functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bends at ~3100 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and X-ray crystallography results be resolved?

- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts or IR peaks) may arise from conformational flexibility or crystal packing effects. Cross-validate using:

- DSC/TGA : Assess thermal stability and polymorphism.

- DFT calculations : Compare experimental and theoretical spectra to identify tautomeric forms or solvate influences.

- Variable-temperature NMR : Probe dynamic behavior in solution .

Q. What strategies optimize bromination efficiency in imidazole derivatives?

- Methodological Answer :

- Catalyst selection : Use Lewis acids (e.g., FeCl₃) to enhance electrophilic bromination.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve bromine solubility and reaction homogeneity.

- Temperature control : Stepwise heating (40°C → 100°C) minimizes side reactions like debromination.

- Stoichiometry : Excess Br₂ (2.2 equiv) ensures complete di-substitution .

Q. What safety protocols are critical when handling brominated imidazole carboxylic acids?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of bromine vapors.

- Waste disposal : Neutralize residual bromine with sodium thiosulfate before disposal. Collect hazardous waste in designated containers for incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.